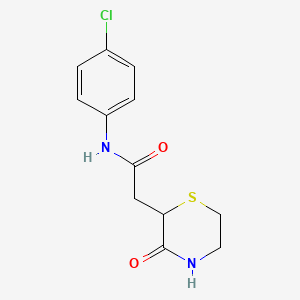

N-(4-chlorophenyl)-2-(3-oxothiomorpholin-2-yl)acetamide

Beschreibung

N-(4-Chlorophenyl)-2-(3-oxothiomorpholin-2-yl)acetamide is a synthetic acetamide derivative featuring a 4-chlorophenyl group linked to an acetamide backbone and a 3-oxothiomorpholin-2-yl moiety. Thiomorpholine, a six-membered ring containing sulfur and nitrogen, distinguishes this compound from morpholine-based analogs. This compound’s structural framework is significant in medicinal chemistry, particularly in targeting enzymes or receptors where sulfur-containing heterocycles play critical roles .

Eigenschaften

IUPAC Name |

N-(4-chlorophenyl)-2-(3-oxothiomorpholin-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2O2S/c13-8-1-3-9(4-2-8)15-11(16)7-10-12(17)14-5-6-18-10/h1-4,10H,5-7H2,(H,14,17)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKOSTNQTHPKEQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(C(=O)N1)CC(=O)NC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>42.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24804462 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-(3-oxothiomorpholin-2-yl)acetamide typically involves the following steps:

Formation of the Acetamide Moiety: This can be achieved by reacting 4-chloroaniline with acetic anhydride under acidic conditions to form N-(4-chlorophenyl)acetamide.

Thiomorpholine Ring Formation: The thiomorpholine ring can be introduced by reacting the N-(4-chlorophenyl)acetamide with a suitable thiomorpholine precursor under basic conditions.

Oxidation to Form the Ketone: The final step involves the oxidation of the thiomorpholine ring to introduce the ketone functional group, which can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-chlorophenyl)-2-(3-oxothiomorpholin-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Products may include carboxylic acids or other oxidized derivatives.

Reduction: The major product would be the corresponding alcohol.

Substitution: Various substituted derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Investigation as a potential therapeutic agent for various diseases.

Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Wirkmechanismus

The mechanism of action of N-(4-chlorophenyl)-2-(3-oxothiomorpholin-2-yl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Vergleich Mit ähnlichen Verbindungen

Key Research Findings

- Chlorophenyl vs. Ethylphenyl : Chlorine’s electron-withdrawing nature enhances binding to electron-rich targets (e.g., enzymes with aromatic pockets), whereas ethyl groups favor hydrophobic environments .

- Thiomorpholin vs. Morpholin : Thiomorpholin derivatives show superior activity in sulfur-dependent systems (e.g., cysteine proteases) but may exhibit higher toxicity due to reactive metabolites .

- Complex Heterocycles : Piperazine and oxadiazole modifications improve solubility and bioavailability but require sophisticated synthetic routes .

Biologische Aktivität

N-(4-chlorophenyl)-2-(3-oxothiomorpholin-2-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a chlorophenyl group and a thiomorpholine ring, which may contribute to its biological activity. The presence of both the acetamide and thioketone functionalities suggests potential interactions with various biological targets.

The mechanisms through which this compound exerts its biological effects are not fully elucidated. However, it is hypothesized that the compound may interact with specific enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction could lead to various biological effects, including:

- Inhibition of Cell Proliferation : Similar compounds have shown potential in inhibiting cancer cell growth.

- Induction of Apoptosis : The compound may activate apoptotic pathways in malignant cells.

Anticancer Activity

Research has indicated that derivatives similar to this compound exhibit significant anticancer properties:

- In Vitro Studies : Compounds with similar structures have been evaluated using MTT assays, demonstrating varying degrees of cytotoxicity against cancer cell lines. For instance, certain derivatives showed IC50 values indicating effective inhibition of cell viability in glioblastoma cells .

- Mechanistic Insights : Studies suggest that these compounds may inhibit key signaling pathways involved in cancer progression, such as the AKT pathway. For example, a related compound was found to inhibit AKT2/PKBβ specifically, which is crucial for glioma malignancy .

| Compound | Activity | IC50 (µM) |

|---|---|---|

| Compound 4j | Glioblastoma Inhibition | 12 |

| N-(4-chlorophenyl)-substituted pyrano[2,3-c]pyrazole | AKT Inhibition | 14 |

Antimicrobial Activity

The antimicrobial efficacy of this compound and its analogs has also been investigated:

- In Vitro Antimicrobial Testing : Studies have shown that compounds containing similar functional groups can exhibit moderate to strong antibacterial activity against pathogens like Salmonella typhi and Bacillus subtilis .

- Mechanisms of Action : The antimicrobial action may involve the inhibition of bacterial enzyme systems or disruption of cellular integrity.

Case Study 1: Anticancer Efficacy

A study conducted on a series of compounds derived from N-(4-chlorophenyl)-substituted structures revealed promising anticancer activity against various cell lines. The results indicated that specific modifications to the chemical structure enhanced cytotoxicity and selectivity towards cancer cells compared to non-cancerous cells.

Case Study 2: Kinase Inhibition

In another investigation, a related compound was screened against 139 purified kinases, demonstrating selective inhibition of AKT2/PKBβ at low micromolar concentrations. This finding suggests that this compound could be developed as a targeted therapeutic agent for cancers driven by AKT signaling pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.